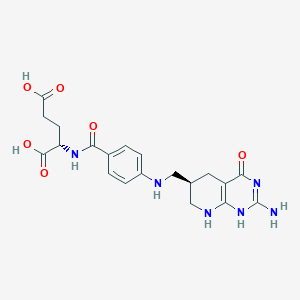

5-Deaza-5,6,7,8-tetrahydrofolic acid

Description

Structure

3D Structure

Properties

CAS No. |

115587-73-0 |

|---|---|

Molecular Formula |

C20H24N6O6 |

Molecular Weight |

444.4 g/mol |

IUPAC Name |

(2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H24N6O6/c21-20-25-16-13(18(30)26-20)7-10(9-23-16)8-22-12-3-1-11(2-4-12)17(29)24-14(19(31)32)5-6-15(27)28/h1-4,10,14,22H,5-9H2,(H,24,29)(H,27,28)(H,31,32)(H4,21,23,25,26,30)/t10-,14+/m1/s1 |

InChI Key |

XQZVRAWIARJOCJ-YGRLFVJLSA-N |

SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomeric SMILES |

C1[C@@H](CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C1C(CNC2=C1C(=O)N=C(N2)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Synonyms |

5-deaza-5,6,7,8-tetrahydrofolic acid |

Origin of Product |

United States |

Nomenclature, Classification, and Structural Attributes of 5 Deaza 5,6,7,8 Tetrahydrofolic Acid

Systematic Chemical Naming and Common Research Abbreviations (e.g., 5-DATHF)

The systematic name for this compound, following the conventions of the International Union of Pure and Applied Chemistry (IUPAC), is (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid . In the scientific literature, it is most commonly referred to by the abbreviation 5-DATHF . Other synonyms include 5-Deaza-thf.

| Property | Value |

| Systematic Name | (2S)-2-[[4-[[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-6-yl]methylamino]benzoyl]amino]pentanedioic acid |

| Common Abbreviation | 5-DATHF |

| Molecular Formula | C₂₀H₂₄N₆O₆ |

| Molecular Weight | 444.44 g/mol |

Structural Relationship to Endogenous Tetrahydrofolates

5-DATHF is classified as a folate analogue, specifically a deaza analogue. Its structure is derived from the endogenous cofactor, tetrahydrofolic acid (THF), through a significant modification of its heterocyclic core. In native tetrahydrofolates, the core structure is a pteridine (B1203161) ring system. In 5-DATHF, the nitrogen atom at the 5-position of this ring is replaced by a carbon atom. This substitution transforms the bicyclic pteridine ring into a pyrido[2,3-d]pyrimidine ring system . researchgate.net This alteration has profound implications for the molecule's chemical properties and its interactions with enzymes that metabolize folates.

The remainder of the molecule retains the key features of folic acid and its derivatives: a p-aminobenzoyl group linked to a glutamic acid moiety. This structural conservation allows it to be recognized by certain folate-dependent enzymes.

Comparative Analysis with Other Deaza Folate Analogues (e.g., 5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid - DDATHF)

5-DATHF is closely related to another well-studied deaza folate analogue, 5,10-Dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) . As their names suggest, the primary structural difference lies in the number of nitrogen atoms replaced by carbon in the core ring system.

5-DATHF : The nitrogen at position 5 is replaced by a carbon atom.

DDATHF : The nitrogens at both position 5 and position 10 are replaced by carbon atoms. nih.gov

5-DATHF was prepared as an analogue of DDATHF, which is a potent inhibitor of de novo purine (B94841) biosynthesis. researchgate.net The rationale behind the synthesis of these deaza analogues is to create compounds that can act as antimetabolites, interfering with the metabolic pathways that rely on folate cofactors. The replacement of the nitrogen atoms with carbon can alter the electronic properties and conformation of the molecule, potentially leading to different or enhanced biological activities. Research has shown that both 5-DATHF and DDATHF can exhibit significant growth inhibition against various cancer cell lines in culture. researchgate.netnih.gov

| Feature | 5-Deaza-5,6,7,8-tetrahydrofolic Acid (5-DATHF) | 5,10-Dideaza-5,6,7,8-tetrahydrofolic Acid (DDATHF) |

| Deaza Modification | Single (at position 5) | Double (at positions 5 and 10) |

| Core Ring System | Pyrido[2,3-d]pyrimidine | Pyrido[2,3-b]pyrimidine derivative |

| Relationship | Analogue of DDATHF | Lead compound for a class of folate antimetabolites |

Stereochemical Considerations at C6 and Related Diastereomers

The carbon atom at the 6-position of the pyrido[2,3-d]pyrimidine ring in 5-DATHF is a chiral center. This gives rise to the possibility of two different spatial arrangements of the substituents around this carbon, resulting in a pair of diastereomers: (6R) and (6S). The naturally occurring and biologically active form of tetrahydrofolic acid has the (6S) configuration.

The synthesis of 5-DATHF and related analogues can result in a mixture of these diastereomers. The specific stereochemistry can be crucial for biological activity, as enzymes are often highly stereoselective. While direct comparative studies on the biological activity of the individual (6R) and (6S) diastereomers of 5-DATHF are not extensively detailed in the available literature, research on the closely related DDATHF provides valuable insight. Studies on the resolved diastereomers of DDATHF, differing in chirality at the C6 position, found that both the (6R) and (6S) forms were potent and equiactive inhibitors of de novo purine synthesis. nih.gov This suggests that for this particular class of deaza folate analogues, the stereochemical configuration at C6 may not be as critical for its primary mechanism of action as it is for some endogenous folate-enzyme interactions. nih.gov

The IUPAC name for the commonly referenced form of 5-DATHF specifies the (6R) configuration, indicating that this particular diastereomer has been isolated and characterized. The glutamic acid portion of the molecule also has a chiral center, which is typically in the L-configuration, designated as (2S).

Synthetic Methodologies for 5 Deaza 5,6,7,8 Tetrahydrofolic Acid and Its Analogues

General Synthetic Strategies for Pteridine (B1203161) Derivatives

One of the most established methods is the Gabriel-Isay (or Gabriel-Colman) synthesis , which involves the cyclo-condensation of a 5,6-diaminopyrimidine with an α-dicarbonyl compound like glyoxal. orientjchem.org Variations of this approach allow for the introduction of different substituents on the pyrazine ring. orientjchem.org

Another key strategy is the Timmis synthesis . This base-catalyzed reaction condenses 4-amino-5-nitrosopyrimidines with molecules that possess an active methylene group, such as ketones or nitriles, to form the pteridine scaffold. orientjchem.org

More direct routes can involve pre-functionalized precursors. The Taylor method , for instance, may utilize a pyrazine ring that already contains a desired substituent at position 6 for subsequent annulation with a pyrimidine precursor. nih.gov Additionally, condensation of 5,6-diaminopyrimidines with sugar phenylhydrazones under acidic conditions provides a regioselective route to 6-substituted pterins. researchgate.net

Modern synthetic advancements have introduced methods like the Suzuki cross-coupling of 6-halopteridine precursors to create 6-aryl pterin derivatives, expanding the diversity of accessible analogues. nih.gov These general strategies provide the essential pteridine framework, which is then further modified to yield the target 5-deaza-5,6,7,8-tetrahydrofolic acid molecule.

Detailed Chemical Synthesis Routes

The specific construction of this compound and its analogues involves several distinct and detailed chemical pathways. These routes focus on building the molecule by connecting the pteridine-like core to the p-aminobenzoylglutamate side chain and subsequently reducing the pyrazine ring.

Reductive Condensation Approaches

Reductive condensation, also known as reductive amination, is a cornerstone for attaching the side chain to the heterocyclic core. This method typically involves forming a Schiff base between an aldehyde on one fragment and an amine on the other, which is then reduced in situ to form the final amine linkage.

A prominent example involves the reductive coupling of a protected pyrimidinylpropionaldehyde with an aminoaroyl glutamate (B1630785). nih.govdatapdf.com The aminoaroyl glutamate portion is often prepared separately by coupling the corresponding nitroaroyl carboxylic acid with a protected glutamic acid derivative, followed by catalytic reduction of the nitro group to an amine. nih.govdatapdf.com Another described route uses the reductive coupling of N2-acetamido-6-formylpyrido[2,3-d]pyrimidin-4(3H)-one with 4-aminobenzoic acid as a key step in building the deazapteroic acid core. nih.gov

| Method | Key Reactants | Description |

| Reductive Amination | Pyrimidinylpropionaldehyde + Aminoaroyl glutamate | Forms the N10-linkage by reacting an aldehyde on the pteridine precursor with the amine of the side-chain, followed by reduction. nih.govdatapdf.com |

| Reductive Coupling | N2-acetamido-6-formylpyrido[2,3-d]pyrimidin-4(3H)-one + 4-Aminobenzoic acid | Couples the heterocyclic aldehyde with the aminobenzoic acid portion of the side chain. nih.gov |

Wittig Condensation Reactions

The Wittig reaction provides a powerful tool for carbon-carbon bond formation, primarily used to introduce or modify substituents at the 6-position of the pteridine ring. This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to generate an alkene. rsc.orgwikipedia.orglumenlearning.com

In the context of pteridine synthesis, pteridine-6-carbaldehydes serve as key substrates. rsc.org By reacting these aldehydes with a variety of Wittig reagents, a wide range of functional groups can be installed, including alkenes, esters, and ketones. rsc.org Research has shown that using 2-alkylthiopteridines as substrates can lead to greatly improved yields for these transformations. rsc.org This methodology is crucial for creating functionalized pteridine precursors that can be carried forward to produce diverse analogues of this compound. rsc.org

Catalytic Hydrogenation Protocols for Tetrahydrofolate Analogue Formation

Catalytic hydrogenation is the critical step for converting the aromatic pteridine ring of the deazafolate precursor into the biologically active tetrahydro form. nih.govnih.gov This reduction is typically achieved using catalysts such as platinum oxide or palladium on carbon under a hydrogen atmosphere. google.com

The process, however, presents significant challenges. The reaction conditions, particularly pH, must be carefully controlled to achieve the desired reduction without causing cleavage of the C-N bond in the side chain. google.com The choice of solvent is also critical; various acids like glacial acetic acid or trifluoroacetic acid have been employed depending on the specific substrate and protecting groups used. google.comgoogle.com To mitigate side reactions and improve stability, the molecule is often protected, for instance with an N-acetyl or N-formyl group, prior to hydrogenation. google.com This protocol is not only used for the final ring reduction but also in earlier steps, such as the reduction of a nitro group on the benzoyl moiety of the side-chain precursor. nih.govdatapdf.com

Synthesis via Novel Intermediates (e.g., Aziridine Chemistry)

An innovative and efficient strategy for constructing the tetrahydrofolate skeleton involves the use of an aziridine intermediate. nih.govnih.gov This approach circumvents a major pitfall of traditional catalytic hydrogenation methods: the undesirable cleavage of the carbon-nitrogen side chain. nih.govnih.gov

The synthesis begins with the catalytic hydrogenation of a pterin analogue to create a precursor that is then cyclized to form a key aziridine intermediate. nih.gov This strained three-membered ring is subsequently opened by nucleophilic attack from an aromatic amine (the p-aminobenzoylglutamate side chain). This ring-opening reaction, which can be conveniently induced by silica gel under solvent-free conditions, directly forms the desired C-N bond of the side chain, yielding the final 8-deaza-5,6,7,8-tetrahydroaminopterin derivative. nih.gov This method is noted for being convenient, "green," and effective in avoiding common byproducts. nih.gov

| Stage | Process | Description |

| 1. Precursor Formation | Catalytic Hydrogenation | A pterin analogue is reduced to prepare for cyclization. nih.gov |

| 2. Intermediate Synthesis | Intramolecular Cyclization | The reduced precursor undergoes cyclization to form a reactive aziridine intermediate. nih.gov |

| 3. Final Coupling | Aziridine Ring-Opening | The aziridine is opened by an aromatic amine (side-chain) to construct the final tetrahydrofolate skeleton. nih.govnih.gov |

Synthesis of N10-Substituted Analogues

The synthesis of analogues with substituents at the N10 position, such as formyl, acetyl, and methyl groups, has been described as a way to modulate biological activity. nih.gov These compounds are typically prepared from the parent this compound molecule or by introducing the substituent at an earlier stage of the synthesis. nih.govnih.gov

For example, the synthesis of certain side-chain modified analogues involves an N10-formylation step on the deazapteroic acid intermediate before the final condensation with the modified amino acid side chain. nih.gov The N10-formyl, N10-acetyl, and N10-methyl derivatives of this compound have all been successfully synthesized and characterized. nih.gov

| Compound Name | N10-Substituent |

| This compound | -H |

| 10-formyl-5-deaza-5,6,7,8-tetrahydrofolic acid | -CHO (Formyl) |

| 10-acetyl-5-deaza-5,6,7,8-tetrahydrofolic acid | -COCH3 (Acetyl) |

| 10-methyl-5-deaza-5,6,7,8-tetrahydrofolic acid | -CH3 (Methyl) |

Synthesis of 7-Oxo Substituted Analogues

The synthesis of 7-oxo substituted analogues of this compound (5-DATHF) and 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) has been accomplished through a multi-step process utilizing commercially available starting materials. acs.orgnih.gov A general and distinctive methodology allows for the creation of these analogues, characterized by the presence of a carbonyl group at the C7 position. acs.orgnih.gov

The synthetic route typically involves six steps, commencing with p-substituted methyl benzoates. acs.orgnih.gov One key sequence involves the treatment of α,β-unsaturated esters with malononitrile in the presence of sodium methoxide in methanol to afford corresponding pyridones. nih.gov The pyrido[2,3-d]pyrimidine core is then constructed by reacting these pyridones with guanidine in methanol. nih.gov Following the formation of the core structure, the ester group is hydrolyzed to yield a carboxylic acid. This acid is then coupled with L-glutamic acid dimethyl ester using diethyl cyanophosphonate. nih.gov The final step is a basic hydrolysis of the ester groups on the glutamate side chain to yield the target 4-amino-7-oxo-substituted analogues. nih.gov

Despite the successful synthesis, in vitro testing of these 7-oxo analogues against CCRF-CEM leukemia cells showed them to be inactive. acs.orgnih.gov Molecular modeling studies suggest that the lack of activity may be due to electronic repulsion between the 7-oxo group and the carbonyl group of an arginine residue (Arg90) within the active site of the target enzyme, E. coli GARTFase. acs.orgnih.gov

| Analogue Type | Starting Material | Number of Steps | Overall Yield | Reference |

| 4-Amino-7-oxo substituted analogues | p-Substituted methyl benzoates | 6 | 20-27% | nih.gov |

| 7-Oxo substituted analogues of 5-DATHF and DDATHF | Commercially available compounds | 6 | 10-30% | acs.orgnih.gov |

Synthesis of 5-Deazaisofolic Acid and Tetrahydroisofolic Acid Analogues

The preparation of 5-deazaisofolic acid and its reduced form, 5-deaza-5,6,7,8-tetrahydroisofolic acid, has been developed in response to the potent antitumor activities observed in related compounds like this compound. medchemexpress.cn

The synthesis of 5-deazaisofolic acid is achieved through a reductive condensation reaction. The key starting materials are 2,6-diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine and di-tert-butyl N-(4-formylbenzoyl)-L-glutamate. medchemexpress.cn Following the condensation, the protecting groups are removed using trifluoroacetic acid, which yields 5-deazaisofolic acid in a good yield. medchemexpress.cnacs.org

To obtain the tetrahydro analogue, 5-deazaisofolic acid undergoes catalytic hydrogenation. medchemexpress.cnacs.org This process successfully reduces the pyrimidine ring system to afford 5-deaza-5,6,7,8-tetrahydroisofolic acid. medchemexpress.cn This synthetic approach has also been adapted to create derivatives with substitutions at the N9 position, such as methyl (9-CH3) and formyl (9-CHO) modifications. medchemexpress.cn

| Target Compound | Key Synthetic Step | Starting Materials | Reference |

| 5-Deazaisofolic acid | Reductive condensation & Deprotection | 2,6-Diamino-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidine, di-tert-butyl N-(4-formylbenzoyl)-L-glutamate | medchemexpress.cn |

| 5-Deaza-5,6,7,8-tetrahydroisofolic acid | Catalytic hydrogenation | 5-Deazaisofolic acid | medchemexpress.cnacs.org |

Purification and Isolation Techniques for Research Scale

The purification and isolation of this compound and its analogues on a research scale are critical for obtaining materials of sufficient purity for biological evaluation and further chemical studies. Due to the inherent instability of many tetrahydrofolates, these procedures must be performed with care, often under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. google.com

A common initial step in isolation involves adjusting the pH of the reaction mixture. For instance, after a reduction reaction, the pH can be adjusted to precipitate byproducts, such as zinc phosphate if zinc powder was used as the reductant. google.com The desired product may then be precipitated by further pH adjustment.

Filtration is a standard technique used to collect crude solid products from the reaction mixture. google.com The collected solid is often washed with water and then dried under vacuum to remove residual solvents. google.com

For achieving high purity, chromatographic methods are frequently employed. Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful tool for separating the target compound from impurities and unreacted starting materials. nih.gov The choice of stationary and mobile phases is crucial and is tailored to the specific properties of the analogue being purified.

In some cases, non-chromatographic methods can be effective. These may involve fractional precipitation or crystallization from appropriate solvent systems. For compounds that can form salts, isolation as a specific salt, such as a calcium salt, can be an effective purification strategy. google.com

For analytical purposes and to confirm purity, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable, providing information on both the retention time and the mass-to-charge ratio of the compound. scienceopen.com

Biochemical Mechanisms of Action and Enzymatic Interactions

Inhibition of Folate-Dependent Enzymes

5-DATHF's mechanism of action is centered on its ability to inhibit enzymes that utilize folate cofactors for one-carbon transfer reactions.

The principal target of 5-DATHF is Glycinamide (B1583983) Ribonucleotide Formyltransferase (GARFT), the first folate-dependent enzyme in the de novo purine (B94841) synthesis pathway. researchgate.net The isosteric replacement of nitrogen with carbon at the 5-position is a key structural feature sufficient for this potent inhibition. nih.gov

Research has demonstrated that 5-Deazatetrahydrofolate is a highly effective inhibitor of GARFT, with potency comparable to the well-studied analogue 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF). nih.gov The binding affinity of these inhibitors is significantly influenced by their molecular structure, particularly the side chain.

For the monoglutamate form of the inhibitor, the glutamic acid side chain does not appear to play a critical role in the ligand-enzyme interaction. nih.gov However, the addition of further glutamate (B1630785) residues via polyglutamation dramatically enhances binding affinity. Polyglutamated derivatives of related deazafolates have been shown to bind up to 100 times more tightly to GARFT than their monoglutamate counterparts. nih.gov

Modifications to the side chain can also preserve or enhance inhibitory activity. Analogues where the glutamate is replaced with side chains containing γ-sulfonate or γ-phosphonate groups retain potent inhibitory activity, with Ki values in the submicromolar range. nih.gov

Table 1: Inhibitory Activity of 5-Deaza-5,6,7,8-tetrahydrofolic acid Analogues against GARFT

| Compound | Target Enzyme | Ki (nM) | Notes |

|---|---|---|---|

| 5-dH4PteAPBA (diastereomer mix) | Mouse Leukemic Cell GARFT | 47 | A side-chain modified analogue. nih.gov |

This table is interactive. Click on headers to sort.

Structural studies and molecular modeling have provided insights into the binding of deazafolates to the GARFT active site. The 2-amino group and the N-8 atom of the pteridine (B1203161) ring structure are crucial for binding, likely forming hydrogen bonds with the enzyme. nih.gov

Conversely, the introduction of certain chemical groups can be detrimental to binding. A molecular modeling study of a 7-oxo substituted analogue of 5-DATHF within the E. coli GARFT active site suggested that electronic repulsion between the inhibitor's 7-oxo group and the carbonyl group of an arginine residue (Arg90) could explain a complete loss of activity. nih.gov This indicates a constrained binding pocket where steric and electronic compatibility are critical for effective inhibition.

Folylpolyglutamate Synthetase (FPGS) plays a dual role in the activity of 5-DATHF. This enzyme is responsible for attaching additional glutamate residues to folates and antifolates, a process that traps them within the cell and can increase their affinity for target enzymes. acs.org

This compound, with its freely rotatable side chain, is an excellent substrate for FPGS and is rapidly converted into long-chain polyglutamates. acs.orgnih.gov This polyglutamation is a key step in its mechanism of action, leading to intracellular accumulation and enhanced inhibition of GARFT. nih.gov

Interestingly, structural modifications can alter the interaction with FPGS.

Substrate Activity : A rotationally restricted analogue of 5-DATHF was found to be an exceptionally efficient substrate for the addition of the first glutamate, with a Km value of 0.018 µM. acs.orgnih.gov However, the resulting diglutamate was no longer an effective substrate, limiting the reaction to the addition of a single glutamate molecule. acs.orgnih.gov

Inhibitor Activity : Other side-chain modifications can convert these molecules into potent competitive inhibitors of FPGS. nih.gov Analogues containing ornithine or 2-amino-4-phosphonobutanoic acid (APBA) in the side chain were found to be competitive inhibitors against the folate substrate, with Ki values as low as 30 nM. nih.gov

Table 2: Interaction of this compound Analogues with FPGS

| Compound | Interaction Type | Kinetic Parameter | Value (µM) | Enzyme Source |

|---|---|---|---|---|

| Rotationally Restricted 5-DATHF analogue | Substrate | Km | 0.018 | Recombinant Human FPGS |

| Ornithine side-chain analogue | Competitive Inhibitor | Ki | as low as 0.03 | Mouse Liver FPGS |

This table is interactive. Click on headers to sort.

The mechanism of action for 5-deaza folate analogues is distinct from classical antifolates like methotrexate (B535133), which primarily target Dihydrofolate Reductase (DHFR). researchgate.net For the closely related and extensively studied compound 5,10-dideazatetrahydrofolate (DDATHF), no significant direct inhibitory activity against DHFR has been identified. researchgate.net The focus of this class of compounds is the inhibition of purine synthesis, not the folate regeneration cycle mediated by DHFR.

One-carbon metabolism comprises a complex network of enzymatic reactions essential for the synthesis of nucleotides and amino acids. nih.govnih.gov While GARFT is the primary target of 5-DATHF, the potential for interaction with other folate-dependent enzymes is a key consideration. Research on the broader class of deazafolates has shown a high degree of selectivity. For instance, the related compound DDATHF demonstrated no appreciable inhibitory activity against thymidylate synthase, another critical enzyme in nucleotide synthesis that utilizes a folate cofactor. researchgate.net The current body of research strongly indicates that the potent biological effects of 5-DATHF are overwhelmingly attributed to its specific and powerful inhibition of GARFT, rather than broad interactions with multiple enzymes in the one-carbon pathway.

Glycinamide Ribonucleotide Formyltransferase (GARFT) Inhibition Mechanism

Perturbation of Cellular Metabolic Pathways

This compound, also known as Lometrexol or (6R)-5,10-dideazatetrahydrofolic acid (DDATHF), is a folate analog antimetabolite that exerts significant influence on cellular metabolic processes. cancer.gov Its mechanism of action is highly specific, focusing on the disruption of purine nucleotide biosynthesis, which subsequently triggers a cascade of effects on cellular energy stores and related metabolic reactions.

Impact on De Novo Purine Biosynthesis

The primary and most well-documented biochemical action of this compound is the potent and specific inhibition of de novo purine biosynthesis. nih.govresearchgate.net This inhibition is achieved by targeting a critical enzyme in this pathway: glycinamide ribonucleotide formyltransferase (GARFT). cancer.govnih.gov GARFT catalyzes the first of two folate-dependent steps in the de novo purine synthesis pathway, which involves the transfer of a formyl group to glycinamide ribonucleotide (GAR) to form formylglycinamide ribonucleotide (FGAR). nih.gov

By acting as a tight-binding inhibitor of GARFT, this compound effectively blocks this essential formylation step. nih.govaacrjournals.org This blockade is the principal locus of the compound's activity, leading to a shutdown of the entire pathway responsible for producing the purine nucleotides necessary for DNA and RNA synthesis. medchemexpress.com Consequently, this disruption of purine production inhibits cell proliferation and can induce apoptosis, particularly in rapidly dividing cells. medchemexpress.com Unlike classical antifolates such as methotrexate, which primarily inhibit dihydrofolate reductase (DHFR), this compound shows no significant inhibitory activity against DHFR or thymidylate synthase. nih.govresearchgate.net This specificity makes it a direct inhibitor of purine synthesis. aacrjournals.org

Effects on Cellular Nucleotide Pool Regulation (e.g., ATP, GTP Depletion)

A direct consequence of inhibiting de novo purine biosynthesis is a significant perturbation of the cellular nucleotide pools. Research conducted on CCRF-CEM human T-lymphoblast leukemia cells demonstrated that exposure to this compound leads to a rapid and dramatic reduction in the intracellular concentrations of adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govnih.gov

In one study, a 4-hour incubation with 1 µM of the compound resulted in substantial depletion of both ATP and GTP pools, while the pools of cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP) remained largely unaffected. nih.gov The recovery of these purine nucleotide pools was found to be a protracted process. Following removal of the compound, ATP levels required 24 to 36 hours to return to normal, and GTP pools were only partially restored even after 48 hours. nih.gov This depletion of high-energy purine nucleotides directly correlates with the compound's growth-inhibitory effects. nih.gov Further studies have shown that diminished precursor phosphorylation is primarily a result of GTP starvation rather than ATP depletion. nih.gov

| Nucleotide | Effect after 4-hour incubation | Recovery Time after Drug Removal |

|---|---|---|

| ATP | Dramatic Reduction | 24-36 hours to return to normal |

| GTP | Dramatic Reduction | Only partially repleted by 48 hours |

| CTP | Almost no effect | Not applicable |

| UTP | Almost no effect | Not applicable |

Consequences for One-Carbon Transfer Reactions

The mechanism of this compound is fundamentally tied to the disruption of a specific one-carbon transfer reaction. Tetrahydrofolate and its derivatives are essential coenzymes that mediate the transfer of one-carbon units in various metabolic pathways, including the synthesis of purines and thymidylate. researchgate.netnih.gov

This compound, by its very structure with carbon atoms replacing the nitrogen atoms at positions 5 and 10, is incapable of participating in the typical interconversions and transfers of one-carbon units that are characteristic of natural folate cofactors. fabad.org.tr Its primary effect on one-carbon metabolism is the direct inhibition of the GARFT-catalyzed reaction, which is a one-carbon formylation. nih.gov By blocking this single step, it prevents the utilization of a one-carbon unit for the synthesis of the purine ring.

This targeted action contrasts sharply with that of DHFR inhibitors like methotrexate. Methotrexate leads to a global depletion of the cellular pool of tetrahydrofolate derivatives, thereby inhibiting all one-carbon transfer reactions that depend on these cofactors, including both purine and thymidylate synthesis. aacrjournals.orgnih.gov this compound, however, specifically interrupts the purine biosynthesis pathway without directly affecting other folate-dependent one-carbon transfers, such as the reaction catalyzed by thymidylate synthase. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations

Influence of Pteridine (B1203161) Ring Modifications on Biochemical Activity

Modifications to the pteridine ring system of 5-deaza-5,6,7,8-tetrahydrofolic acid have a profound impact on its biological activity. The substitution of atoms within the ring or the addition of functional groups can either enhance or diminish the compound's ability to inhibit target enzymes.

For instance, the introduction of a carbonyl group at the C7 position of this compound results in a complete loss of activity. nih.gov These 7-oxo substituted analogues were found to be inactive against CCRF-CEM leukemia cells. nih.gov This lack of activity is attributed to electronic repulsion between the 7-oxo group and the carbonyl group of an arginine residue (Arg90) within the active site of the target enzyme, glycinamide (B1583983) ribonucleotide formyltransferase (GARTFase), as suggested by molecular modeling studies. nih.gov

Conversely, substitutions at the N10 position have been shown to be compatible with, and in some cases enhance, biological activity. Analogues of this compound with formyl, acetyl, and methyl groups at the N10 position exhibit potent growth-inhibitory activity against leukemic cells in culture and show significant antitumor activity against transplantable murine solid tumors. nih.gov

| Modification | Resulting Compound | Effect on Biological Activity | Reference |

|---|---|---|---|

| Introduction of a carbonyl group at C7 | 7-oxo-5-deaza-5,6,7,8-tetrahydrofolic acid | Complete loss of activity | nih.gov |

| Addition of a formyl group at N10 | 10-formyl-5-deaza-5,6,7,8-tetrahydrofolic acid | Potent growth inhibition | nih.gov |

| Addition of an acetyl group at N10 | 10-acetyl-5-deaza-5,6,7,8-tetrahydrofolic acid | Potent growth inhibition | nih.gov |

| Addition of a methyl group at N10 | 10-methyl-5-deaza-5,6,7,8-tetrahydrofolic acid | Potent growth inhibition | nih.gov |

Role of the p-Aminobenzoyl Moiety in Enzyme Binding

The p-aminobenzoyl moiety is crucial for the proper orientation of the molecule within the enzyme's active site. Modifications that alter the flexibility and conformation of this part of the molecule can significantly affect its interaction with target enzymes.

Studies on rotationally restricted analogues, where a one-carbon bridge is introduced between the amide nitrogen and the 6'-position of the p-aminobenzoyl moiety, have provided valuable insights. nih.gov These bridged compounds were found to be exceptionally efficient substrates for folylpolyglutamate synthetase (FPGS), a key enzyme in folate metabolism. nih.gov The reduced form of the bridged analogue exhibited a very low Michaelis constant (Km) of 0.018 µM, indicating a high affinity for the enzyme. nih.gov This suggests that restricting the rotation of the side chain can facilitate the initial binding and reaction catalyzed by FPGS. nih.gov

Significance of Glutamic Acid Side Chain Modifications

The glutamic acid side chain plays a pivotal role in the cellular retention and enzyme-binding affinity of this compound through the process of polyglutamation.

Polyglutamation, the addition of multiple glutamate (B1630785) residues to the side chain, is a critical process for the retention of folates and their analogues within the cell. The resulting polyglutamated forms are generally better substrates for folate-dependent enzymes. nih.govmerckmillipore.com In the case of this compound, its non-rotationally restricted form is rapidly converted to long-chain polyglutamates. nih.gov However, while rotationally restricted analogues are excellent substrates for the addition of the first glutamate, the resulting monoglutamated product is a poor substrate for further polyglutamation. nih.gov This indicates that the flexibility of the side chain is important for the subsequent steps of polyglutamation, even if it is not required for the initial recognition by FPGS. nih.gov

Replacing the glutamic acid moiety with other amino acids or acidic residues has been explored to understand the structural requirements for enzyme binding and activity. Analogues of this compound where the glutamic acid is replaced by homocysteic acid, 2-amino-4-phosphonobutanoic acid, or ornithine have been synthesized and evaluated as inhibitors of FPGS and GARTFase. nih.gov The ornithine-substituted analogues, in particular, were found to be potent inhibitors of FPGS. nih.gov

| Modification | Target Enzyme | Effect | Reference |

|---|---|---|---|

| Replacement with Homocysteic Acid | Folylpolyglutamate Synthetase (FPGS) | Inhibitor | nih.gov |

| Replacement with 2-Amino-4-phosphonobutanoic Acid | Folylpolyglutamate Synthetase (FPGS) | Inhibitor | nih.gov |

| Replacement with Ornithine | Folylpolyglutamate Synthetase (FPGS) | Potent inhibitor | nih.govnih.gov |

Stereochemical Configuration at C6 and Its Effect on Enzyme Specificity and Activity

The stereochemistry at the C6 position of the pteridine ring is a critical determinant of biological activity for many tetrahydrofolate analogues. While some studies on this compound analogues have utilized a racemic mixture of (6R,6S) isomers, the specific influence of each stereoisomer on enzyme specificity and activity is an area of ongoing investigation. nih.gov For many folate-dependent enzymes, one stereoisomer, typically the (6S) form, is the biologically active one, while the (6R) isomer is often inactive or a weak inhibitor.

Molecular Modeling and Computational Studies for Binding Prediction

Molecular modeling and computational studies have become indispensable tools for understanding the binding of this compound and its analogues to their target enzymes. These methods provide insights into the molecular interactions that govern binding affinity and specificity.

As previously mentioned, molecular modeling was used to explain the inactivity of 7-oxo substituted analogues of this compound. nih.gov The model of the E. coli GARTFase active site complexed with the analogue revealed an electronic repulsion between the 7-oxo group and the carbonyl group of Arg90, providing a structural basis for the observed lack of activity. nih.gov Additionally, modeling studies have been employed to propose binding modes for polyglutamated folate analogues to dihydrofolate reductase. nih.gov

Biological Activity in Preclinical Research Models

In Vitro Cellular Activity

Research has demonstrated that 5-Deaza-5,6,7,8-tetrahydrofolic acid exhibits potent growth-inhibitory activity against various cancer cell lines in culture. A key study highlighted its efficacy in leukemic cells. nih.gov This compound, along with its N10-substituted analogues, was shown to be a powerful inhibitor of the growth of L1210 leukemia cells. nih.gov

Furthermore, the cytotoxic effects of this class of compounds have been observed in solid tumor cell lines. For instance, an analogue, 5-deaza-5,6,7,8-tetrahydroisofolic acid, was evaluated against MCF-7 breast cancer cells, showing an IC50 of approximately 1 µM. nih.gov While this analogue was noted to be less potent than 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), it underscores the antiproliferative potential of the 5-deaza-tetrahydrofolic acid scaffold in carcinoma cells. nih.gov

| Cell Line | Cancer Type | Compound | Reported Activity | Reference |

|---|---|---|---|---|

| L1210 | Leukemia | This compound | Potent growth inhibition | nih.gov |

| MCF-7 | Breast Carcinoma | 5-deaza-5,6,7,8-tetrahydroisofolic acid | IC50 of approx. 1 µM | nih.gov |

| CCRF-CEM | Leukemia | 7-oxo substituted analogues of this compound | Inactive (IC50 > 20 µg/mL) | nih.gov |

Specific studies detailing the induction of cell cycle arrest and apoptosis directly by this compound are not extensively available in the current body of scientific literature. However, the general mechanism of action for antifolate drugs involves the disruption of nucleotide synthesis, which typically leads to an imbalance in the nucleotide pool. This imbalance is a known trigger for cell cycle arrest, often at the S-phase, and can subsequently induce apoptosis. For example, the related compound (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolic acid was found to cause dramatic reductions in ATP and GTP pools in CCRF-CEM leukemia cells, a condition that correlates directly with the inhibition of cell growth. nih.gov It is plausible that this compound elicits its antiproliferative effects through similar mechanisms that would ultimately lead to cell cycle arrest and programmed cell death.

The cellular uptake of folates and their analogues is primarily mediated by two systems: the folate receptors (FRs) and the reduced folate carrier (RFC). nih.govnih.gov While direct studies on the transport of this compound are limited, research on the closely related antifolate, 5,10-dideaza-5,6,7,8-tetrahydrofolate (DDATHF), provides significant insights. Studies have shown that DDATHF is a substrate for the classical folate transporter. nih.gov In a human lymphoblastic leukemia cell line (CCRF-CEM) that was resistant to methotrexate (B535133) due to impaired transport, the cells were significantly less resistant to DDATHF. nih.gov This suggests that even with a compromised transporter, DDATHF can still accumulate within the cells, largely due to its efficient conversion to polyglutamated forms, which are retained intracellularly. nih.gov Given the structural similarity, it is highly probable that this compound also utilizes the reduced folate carrier for cellular entry.

Direct experimental analysis of DNA damage and chromosome breaks induced specifically by this compound has not been extensively reported. However, the mechanism of action of antifolates is intrinsically linked to the integrity of DNA. By inhibiting purine (B94841) biosynthesis, these compounds lead to a depletion of the nucleotide precursors necessary for DNA synthesis and repair. nih.gov This can result in the misincorporation of uracil (B121893) into DNA in place of thymine, a phenomenon that triggers DNA repair mechanisms. biorxiv.org If the rate of uracil incorporation overwhelms the repair capacity, it can lead to the formation of single and double-strand DNA breaks, and ultimately, chromosomal damage. This is a well-established consequence of folate deficiency and the mechanism by which many antifolate drugs exert their cytotoxic effects.

In Vivo Investigations in Animal Models (Excluding Clinical Efficacy)

Pathological and Biochemical Analysis of Effects in Animal Tissues

Preclinical evaluation of this compound has demonstrated its biological activity, particularly its antitumor effects in murine models. As an analogue of 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), a notable folate antimetabolite, this compound has been shown to possess substantial antitumor activity against transplantable solid tumors in mice. nih.gov This activity is a key aspect of its pathological and biochemical profile in animal tissues, suggesting a targeted impact on rapidly proliferating cells, such as those found in tumors.

While detailed pathological analyses of various tissues following administration of this compound are not extensively documented in publicly available literature, the compound's mechanism of action as a folate antagonist implies significant biochemical effects. Folate antagonists typically interfere with the synthesis of purines and thymidylate, which are essential for DNA replication and cell division. This interference is particularly detrimental to cancer cells, which have a high demand for these precursors. The antitumor activity observed in murine models, therefore, reflects a profound biochemical impact on the tumor tissue. nih.gov

To provide context for the potential biochemical fate of this compound in animal tissues, studies on a structurally related acyclic analogue, 5-deazaacyclotetrahydrofolate, offer valuable insights. In C57BL/6 male mice, radiolabeled 5-deazaacyclotetrahydrofolate was found to concentrate in several tissues to levels well above those in the plasma. nih.gov The highest concentrations were observed in the kidney, pancreas, and liver. nih.gov This distribution pattern suggests that these organs may be primary sites of metabolism or excretion for this class of compounds.

Furthermore, the metabolism of 5-deazaacyclotetrahydrofolate was investigated in both normal and tumor-bearing mice. A significant portion of the internalized drug was metabolized to its polyglutamated forms. nih.gov Polyglutamation is a crucial metabolic process for many antifolates, as it enhances their intracellular retention and inhibitory activity against target enzymes. In mouse liver, approximately 76% of the drug equivalents were polyglutamated, with about 20% also being formylated. nih.gov In colon-38 adenocarcinoma and ascitic P388 cells in mice, 83% and 100% of the drug, respectively, were found in their polyglutamated forms. nih.gov This indicates that tumor tissues can efficiently metabolize these compounds to their more active forms.

While these findings are for a related compound, they suggest that this compound is likely to undergo similar tissue distribution and metabolic activation in preclinical models. The table below summarizes the tissue distribution and metabolism of the related compound, 5-deazaacyclotetrahydrofolate, in mice.

| Tissue | Drug Equivalents (nmol/g) | Percentage Polyglutamated | Percentage Formylated |

| Colon-38 Adenocarcinoma | 0.6 | 83% | Not Reported |

| Ascitic P388 Cells | 2.4 | 100% | Not Reported |

| Liver | 3.7 | 76% | ~20% |

Studies on Hematopoiesis Perturbation in Animal Models

Direct and specific studies detailing the effects of this compound on hematopoiesis perturbation in animal models are limited in the available scientific literature. However, as a folate antimetabolite, its potential to impact the hematopoietic system can be inferred from the known roles of folic acid in blood cell development and the observed effects of other compounds in this class.

Folic acid is essential for the proliferation and maturation of hematopoietic stem and progenitor cells in the bone marrow. It plays a critical role in the synthesis of DNA and RNA, which are necessary for the rapid cell division that characterizes hematopoiesis. Consequently, folate antagonists, by inhibiting folate-dependent enzymes, can disrupt the production of red blood cells, white blood cells, and platelets.

While data specific to this compound is not available, the broader context of preclinical research with Wistar rats highlights the importance of monitoring hematological parameters to assess the physiological and functional profile of a laboratory animal. nih.gov Significant changes in parameters such as red and white blood cell counts, hemoglobin levels, hematocrit, and platelet counts can indicate a pathological state. nih.gov Any compound that interferes with folate metabolism would be expected to induce changes in these hematological markers.

The antitumor activity of this compound against leukemic cells in culture further suggests a potential impact on the hematopoietic system. nih.gov Leukemia is a cancer of the blood-forming tissues, and a compound that inhibits the growth of leukemic cells is likely to have broader effects on hematopoiesis. However, without specific in vivo studies on bone marrow and peripheral blood parameters following administration of this compound, any discussion of its effects on hematopoiesis remains speculative and based on its presumed mechanism of action as a folate antagonist. Further preclinical research is required to specifically investigate the hematological profile of this compound in animal models.

Analytical Methodologies for Research Quantification and Characterization

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are fundamental for the separation of 5-Deaza-5,6,7,8-tetrahydrofolic acid from complex biological matrices and for its precise quantification. High-performance liquid chromatography (HPLC) is the most prominent of these techniques.

HPLC is a versatile technique for the analysis of folate analogs. For this compound and related compounds, reversed-phase and ion-pair chromatography are the most commonly utilized methods.

Reversed-phase HPLC on a C18 column is a widely adopted method for the separation of folate derivatives. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The composition of the mobile phase, including the pH and the organic modifier (e.g., acetonitrile or methanol), is optimized to achieve the desired resolution. For instance, a simple method for the separation of (6R)- and (6S)-5,6,7,8-tetrahydrofolic acid has been developed using a C-18 column with hydroxypropyl-β-cyclodextrin as a mobile phase additive.

Ion-pair chromatography is particularly useful for enhancing the retention and separation of ionic compounds like this compound on reversed-phase columns. An ion-pairing reagent, such as a quaternary ammonium salt for acidic samples, is added to the mobile phase to form a neutral ion-pair with the charged analyte, thereby increasing its interaction with the stationary phase. A high-performance liquid chromatographic (HPLC) method with ultraviolet detection at 278 nm has been developed for the determination of the related compound 5,10-dideaza-5,6,7,8-tetrahydrofolic acid in plasma, utilizing ion-pair HPLC with 1-octanesulphonic acid.

Table 1: HPLC Methodologies for the Analysis of this compound and its Analogs

| Parameter | Reversed-Phase HPLC | Ion-Pair HPLC |

|---|---|---|

| Stationary Phase | C18 | C18 |

| Mobile Phase | Acetonitrile/water or Methanol/water with pH adjustment | Mobile phase with an added ion-pairing reagent (e.g., quaternary ammonium salts) |

| Detection | UV, Fluorescence, Mass Spectrometry | UV, Mass Spectrometry |

| Application | Separation of folate isomers and analogs | Enhanced retention and separation of ionic folate compounds |

| Reference |

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the sensitive and specific quantification of this compound and its metabolites. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of thermally labile and non-volatile molecules like folate analogs.

In tandem mass spectrometry (MS/MS), the precursor ion corresponding to the protonated or deprotonated molecule of interest is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity for quantification. The fragmentation patterns observed in the mass spectra can also provide valuable structural information. For instance, the fragmentation of related folate compounds often involves the loss of the glutamic acid moiety and cleavage of the C9-N10 bond.

Table 2: Mass Spectrometry Parameters for the Analysis of Folate Analogs

| Parameter | Description |

|---|---|

| Ionization Technique | Electrospray Ionization (ESI) |

| Mass Analyzer | Triple Quadrupole, Ion Trap, Orbitrap |

| Mode | Positive or Negative Ion Mode |

| Analysis Type | Multiple Reaction Monitoring (MRM) for quantification, Full Scan for structural information |

| Key Fragmentations | Loss of glutamic acid, cleavage at the C9-N10 bond |

| Reference |

Immunoassays for Analogues (e.g., Particle Concentration Fluorescence Immunoassay)

Immunoassays offer a high-throughput and sensitive method for the quantification of specific analytes in biological fluids. While no immunoassay has been specifically developed for this compound, a competitive particle concentration fluorescence immunoassay (PCFIA) has been described for the closely related compound, 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (lometrexol).

In this competitive immunoassay, a fluorescently labeled analog competes with the unlabeled analyte in the sample for binding to a limited number of specific antibodies. The amount of fluorescence is inversely proportional to the concentration of the analyte in the sample. The antibodies can be immobilized on submicrometer polystyrene particles, which are then concentrated for fluorescence measurement. This methodology could be adapted for the development of an immunoassay for this compound by generating specific antibodies against it.

Table 3: Characteristics of a Particle Concentration Fluorescence Immunoassay for a Folate Analog

| Feature | Description |

|---|---|

| Assay Type | Competitive Immunoassay |

| Detection Method | Fluorescence |

| Key Components | Specific antibody, fluorescently labeled analog, solid phase (polystyrene particles) |

| Principle | Competition between labeled and unlabeled analyte for antibody binding sites |

| Application | High-throughput quantification in biological samples |

| Reference |

Spectroscopic Methods for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy, are indispensable for the definitive structural elucidation of this compound and for studying its conformational dynamics.

Table 4: Representative NMR Spectral Data for a Tetrahydrofolate Analog

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~3.0 - 4.0 | Multiplets | Protons on the tetrahydropyridine ring (C6, C7, C9) |

| ¹H | ~6.5 - 8.5 | Doublets, Singlets | Aromatic protons |

| ¹³C | ~20 - 60 | - | Aliphatic carbons in the tetrahydropyridine and glutamate (B1630785) moieties |

| ¹³C | ~110 - 160 | - | Aromatic and pterin ring carbons |

Note: This is generalized data based on related tetrahydrofolate structures and may not represent the exact values for this compound.

Radioisotopic Labeling Techniques for Metabolic Tracing

Radioisotopic labeling is a powerful technique for tracing the metabolic fate of a compound in vitro and in vivo. By introducing a radioactive isotope, such as ¹⁴C or ³H, into the structure of this compound, its absorption, distribution, metabolism, and excretion can be monitored with high sensitivity.

While specific studies on the radioisotopic labeling and metabolic tracing of this compound are not extensively documented, research on a radiolabeled acyclic analog, [¹⁴C]-5-deazaacyclotetrahydrofolate, provides insights into the potential metabolic pathways. In one study, the ¹⁴C-labeled compound was used to investigate its metabolism in cultured cells and in mice. The results showed that the drug was metabolized to polyglutamated forms, which are more potent inhibitors of the target enzyme. This suggests that a similar metabolic pathway of polyglutamation may occur for this compound. The synthesis of a radiolabeled version of this compound would be a crucial step in further elucidating its mechanism of action and metabolic profile.

Table 5: Application of Radioisotopic Labeling in the Study of a Folate Analog

| Isotope | Application | Findings | Reference |

|---|---|---|---|

| ¹⁴C | In vitro and in vivo metabolism studies of 5-deazaacyclotetrahydrofolate | The compound is metabolized to more active polyglutamated forms. |

Emerging Research Frontiers and Investigational Directions

Design and Synthesis of Next-Generation Analogues with Modified Specificity

The rational design and synthesis of new analogues of 5-Deaza-5,6,7,8-tetrahydrofolic acid are central to developing compounds with improved potency and selectivity. Research efforts focus on modifying the parent structure to enhance binding to target enzymes, overcome resistance, and alter pharmacokinetic properties.

One area of exploration has been the synthesis of N10-substituted analogues. For example, researchers have successfully synthesized 10-formyl, 10-acetyl, and 10-methyl derivatives of this compound. nih.gov These modifications are intended to mimic the structures of natural folate cofactors, potentially leading to altered interactions with folate-dependent enzymes. These analogues have demonstrated potent growth inhibition against leukemia cells in culture and significant antitumor activity in murine solid tumor models. nih.gov

Another synthetic strategy involves modifications to the heterocyclic ring system. For instance, 7-oxo substituted analogues of this compound have been synthesized. nih.gov However, in vitro testing of these particular compounds against CCRF-CEM leukemia cells showed them to be inactive. nih.gov Molecular modeling suggested a possible reason for this lack of activity: an electronic repulsion between the introduced 7-oxo group and the carbonyl group of an arginine residue (Arg90) within the active site of the target enzyme, E. coli glycinamide (B1583983) ribonucleotide formyltransferase (GARTFase). nih.gov This highlights the critical importance of subtle structural features in determining biological activity and underscores the utility of computational modeling in guiding synthetic efforts.

The table below summarizes key findings from the synthesis and evaluation of different analogues.

| Analogue | Modification | In Vitro Activity (CCRF-CEM Leukemia Cells) | Reference |

| 10-formyl-5-deaza-5,6,7,8-tetrahydrofolic acid | N10-formyl substitution | Potent growth inhibition | nih.gov |

| 10-acetyl-5-deaza-5,6,7,8-tetrahydrofolic acid | N10-acetyl substitution | Potent growth inhibition | nih.gov |

| 10-methyl-5-deaza-5,6,7,8-tetrahydrofolic acid | N10-methyl substitution | Potent growth inhibition | nih.gov |

| 7-oxo substituted analogues | C7-carbonyl group | Inactive (IC50 > 20 µg/mL) | nih.gov |

Investigation of Resistance Mechanisms in Cellular and Animal Models

The development of resistance is a significant challenge for antifolate therapies. Understanding the molecular mechanisms by which cancer cells evade the cytotoxic effects of compounds like this compound is crucial for improving their long-term efficacy. Research in this area investigates genetic and adaptive changes in cellular models.

Mechanisms of resistance to antifolates are multifaceted and can include:

Impaired Drug Transport: Reduced expression or function of influx transporters, such as the proton-coupled folate transporter (PCFT), can limit the intracellular accumulation of the drug.

Target Enzyme Alterations: Mutations in the target enzyme, such as dihydrofolate reductase (DHFR) or glycinamide ribonucleotide formyltransferase (GARTFase), can decrease the binding affinity of the inhibitor. Overexpression of the target enzyme can also titrate out the drug, requiring higher concentrations for effective inhibition.

Decreased Polyglutamylation: Antifolates are typically retained within cells through the addition of glutamate (B1630785) residues, a process called polyglutamylation. Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS) can lead to poor drug retention and increased efflux. researchgate.net

Increased Drug Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, can actively remove the drug from the cell. mdpi.com

Metabolic Bypass: Cells may adapt by utilizing alternative metabolic pathways to synthesize necessary nucleotides, thereby circumventing the block imposed by the antifolate.

For example, 5-deazaacyclotetrahydrofolate, a related analogue, was shown to be metabolized into more active polyglutamated forms within cultured mouse and human cells. nih.gov A failure in this metabolic activation step represents a potential resistance mechanism. Studies on other antifolates have shown that resistant cells can exhibit delays in the G1/S phase of the cell cycle, potentially allowing more time for DNA repair mechanisms to correct misincorporated nucleotides. mdpi.com

Exploration of Combination Research Strategies with Other Investigational Agents

To enhance therapeutic efficacy and overcome resistance, researchers are exploring the use of this compound analogues in combination with other anticancer agents. The goal of combination therapy is to achieve synergistic effects, where the combined impact of the drugs is greater than the sum of their individual effects.

A key strategy involves combining inhibitors that target different points in the same or related metabolic pathways. For instance, studies have demonstrated synergism between the closely related compound 5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF), a GARTFase inhibitor, and methotrexate (B535133), a potent inhibitor of dihydrofolate reductase (DHFR). nih.gov In studies with mice bearing L1210 tumors, low doses of DDATHF combined with low doses of methotrexate resulted in a significant increase in survival, suggesting a synergistic interaction between the two antifolates. nih.gov This synergy arises from the sequential blockade of two critical enzymes in the folate pathway.

Another approach is to combine DHFR inhibitors with compounds that target entirely different cellular processes. For example, combination therapies involving DHFR inhibitors and thioredoxin reductase (TrxR) inhibitors have been investigated, showing synergistic anti-proliferative effects in breast and colorectal carcinoma cells. mdpi.com These strategies aim to disrupt multiple critical cellular functions simultaneously, reducing the likelihood of resistance emerging.

Advanced Structural Biology Approaches (e.g., X-ray Crystallography, Cryo-EM) for Enzyme-Ligand Complexes

Understanding the precise three-dimensional interactions between this compound analogues and their target enzymes is fundamental to rational drug design. Advanced structural biology techniques, particularly X-ray crystallography and, increasingly, cryo-electron microscopy (Cryo-EM), provide atomic-level details of these enzyme-ligand complexes.

X-ray crystallography has been instrumental in elucidating the binding modes of various folate analogues to enzymes like dihydrofolate reductase (DHFR). nih.gov These studies reveal the specific hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon ligand binding. For example, high-resolution crystal structures of E. coli DHFR have shown how the pterin ring of folate analogues fits into the active site and interacts with key amino acid residues. nih.gov

This structural information is invaluable for explaining structure-activity relationships. As mentioned previously, molecular modeling based on the crystal structure of E. coli GARTFase was used to propose a reason for the inactivity of 7-oxo substituted analogues of this compound. nih.gov The model indicated an unfavorable electronic repulsion, a hypothesis that could only be formulated with detailed structural knowledge. Time-resolved X-ray crystallography is also emerging as a powerful tool to capture intermediate states of the enzymatic reaction, providing a deeper understanding of the catalytic mechanism and how inhibitors interfere with it. researchgate.net

Systems Biology Approaches to Elucidate Broader Metabolic Network Impacts

While this compound is designed to inhibit a specific enzyme, its effects can ripple throughout the complex and interconnected network of cellular metabolism. Systems biology, which integrates data from genomics, proteomics, and metabolomics, aims to understand these broader impacts.

Inhibition of key enzymes in the folate pathway, such as GARTFase or DHFR, directly affects the de novo synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA. nih.govmdpi.com This disruption leads to an arrest of the cell cycle and ultimately cell death. A systems-level analysis can reveal how cells attempt to compensate for this metabolic stress.

Metabolomic studies, for instance, can quantify changes in a wide range of small molecules within the cell following drug treatment. This can identify unexpected metabolic bottlenecks or the activation of salvage pathways. Such analyses might reveal that cancer cells resistant to a GARTFase inhibitor have upregulated alternative pathways for purine (B94841) acquisition. Understanding these network-level adaptations can uncover new therapeutic targets that could be inhibited in combination with the primary antifolate to create a more robust and effective treatment strategy. While specific systems biology studies on this compound are not yet widely published, the approach is being increasingly applied to other antifolates to understand resistance and predict patient response.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-DATHF and its analogues, and how do they differ in yield and scalability?

- 5-DATHF is synthesized via multi-step routes starting from para-substituted methyl benzoates. A six-step process yields 4-amino-7-oxo-substituted analogues with ~20–27% overall efficiency . Alternative methods use intramolecular 1,3-dipolar cycloaddition or palladium-mediated coupling for N10-substituted derivatives (e.g., 10-formyl or 10-methyl), achieving potent antitumor activity . Key intermediates include α,β-unsaturated esters and hemiaminals, with purification via column chromatography .

Q. How does 5-DATHF inhibit folate-dependent enzymes, and what assays are standard for evaluating its activity?

- 5-DATHF primarily targets glycinamide ribonucleotide formyltransferase (GARFT), critical for purine biosynthesis. Enzyme inhibition is assessed using in vitro assays with purified GARFT (from L1210 leukemia cells) and IC50 determination via radiometric or spectrophotometric methods . Competitive inhibition kinetics (Km/Vmax shifts) confirm binding to the tetrahydrofolate site .

Q. What cell lines and in vitro models are commonly used to study 5-DATHF’s cytotoxicity?

- Human ovarian carcinoma (e.g., MA104) and leukemia (CCRF-CEM, L1210) cell lines are standard. Cytotoxicity is evaluated via MTT assays, with IC50 values typically <100 nM. Hypoxia-treated L1210 cells are used to study synergy with oxygen deprivation, measuring dATP accumulation via HPLC .

Advanced Research Questions

Q. How do structural modifications (e.g., N10 substitution, polyglutamation) alter 5-DATHF’s potency and selectivity?

- N10 substitutions (e.g., acetyl or methyl groups) enhance antitumor activity by improving membrane transport and enzyme affinity. Polyglutamation (addition of glutamate residues) increases intracellular retention and GARFT inhibition by 100-fold, as shown in enzyme kinetics and cell proliferation assays . However, removal of the 2-amino group or substitution at N8 reduces binding affinity, highlighting critical hydrogen-bond interactions .

Q. What experimental strategies resolve contradictions in reported IC50 values across studies?

- Discrepancies arise from variations in cell line folate receptor expression (e.g., MA104 vs. CCRF-CEM) or assay conditions (e.g., extracellular folate levels). Standardizing folate-free media and quantifying polyglutamylation via LC-MS can mitigate these issues . Cross-validation using isogenic cell lines with engineered folate transporters (RFC1 or FRα) is recommended .

Q. How can in vivo models be optimized to evaluate 5-DATHF’s antitumor efficacy while minimizing toxicity?

- Murine solid tumor models (e.g., colorectal carcinoma xenografts) treated with weekly dosing (e.g., 20 mg/kg) balance efficacy and toxicity. Pharmacokinetic profiling (plasma t1/2, tissue distribution) and toxicity markers (e.g., megaloblastic anemia) are tracked via blood smears and histopathology . Co-administration with leucovorin rescues normal cells, improving therapeutic indices .

Q. What mechanisms underlie resistance to 5-DATHF in folate pathway-targeted therapies?

- Resistance often stems from reduced folylpolyglutamate synthetase (FPGS) activity, limiting intracellular polyglutamation. CRISPR screens in resistant L1210 clones identified FPGS downregulation and ABC transporter upregulation. Re-sensitization strategies include FPGS overexpression or combinatorial therapy with antifolate transport enhancers (e.g., probenecid) .

Methodological Considerations

- Synthetic Optimization : Use NaBH3CN for selective reduction of intermediates to avoid over-reduction artifacts .

- Enzyme Assays : Include NADPH regeneration systems in GARFT assays to maintain cofactor levels during prolonged incubations .

- Data Interpretation : Normalize cytotoxicity data to intracellular folate pools (measured via microbiological assays) to account for metabolic heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.